![molecular formula C9H12N4O B3055845 Bis(1-methylimidazol-2-yl)methanol CAS No. 67319-03-3](/img/structure/B3055845.png)
Bis(1-methylimidazol-2-yl)methanol
Overview
Description
Bis(1-methylimidazol-2-yl)methanol, also known as BMM, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a member of the imidazole family and is commonly used in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. BMM has been found to have potential applications in various fields, including catalysis, gas storage, and drug delivery.
Scientific Research Applications
DNA Interaction and Fluorescent Staining Imidazole derivatives, such as Hoechst 33258, are known to bind strongly to the minor groove of double-stranded B-DNA, showing specificity for AT-rich sequences. These compounds, including bis-benzimidazole family members like Hoechst 33258, are widely used as fluorescent DNA stains due to their ability to penetrate cells and bind DNA, making them useful in plant cell biology for chromosome and nuclear staining, analysis of nuclear DNA content values, and chromosome analysis. Such applications suggest potential research uses for Bis(1-methylimidazol-2-yl)methanol in areas related to DNA interaction and fluorescent staining (Issar & Kakkar, 2013).
Antitumor Activity Research on imidazole derivatives, including bis(2-chloroethyl)amino derivatives and benzimidazole, has highlighted their antitumor activity. Some of these compounds have progressed past preclinical testing stages, indicating the potential of this compound and similar structures in the development of new antitumor drugs and compounds with diverse biological properties (Iradyan et al., 2009).
Synthesis of Metal Passivators and Light-sensitive Materials The synthesis of related compounds like 5,5′-Methylene-bis(benzotriazole) demonstrates the utility of bis-imidazole derivatives in creating metal passivators and light-sensitive materials. Although the synthesis process of these compounds, including environmentally benign methods, highlights potential industrial and research applications for this compound in creating similar useful molecules (Gu et al., 2009).
Energy Transport and Conversion Systems Research on thermal energy transport systems, such as the synthesis and decomposition reactions of methanol, provides insights into the potential use of this compound in energy conservation and global environment protection. These studies focus on developing catalysts and reactors for efficient energy conversion, suggesting that bis-imidazole derivatives could play a role in innovative energy transport systems (Liu et al., 2002).
properties
IUPAC Name |
bis(1-methylimidazol-2-yl)methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O/c1-12-5-3-10-8(12)7(14)9-11-4-6-13(9)2/h3-7,14H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPTVWEGTOFFKKJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C(C2=NC=CN2C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60361265 | |
Record name | Bis(1-methylimidazol-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60361265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
67319-03-3 | |
Record name | Bis(1-methylimidazol-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60361265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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